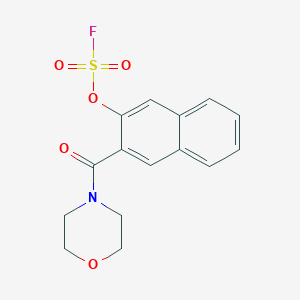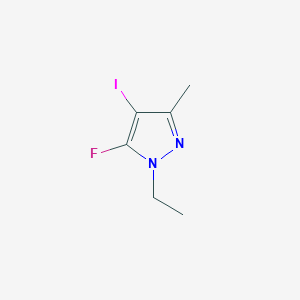![molecular formula C20H19N3O4S2 B3006924 N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893126-68-6](/img/structure/B3006924.png)
N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Allosteric Enhancement of Adenosine A1 Receptor
Compounds similar to N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide have been studied for their potential as allosteric enhancers of the adenosine A1 receptor. These compounds, derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and related structures, have shown promise in enhancing the efficacy of the A1 adenosine receptor (Nikolakopoulos et al., 2006).
Applications in Organic Synthesis and Reaction Studies
Research into the reactions of thiophene derivatives, including those structurally related to this compound, has been a subject of interest. Studies have focused on understanding the reaction dynamics and product formation under various conditions, contributing to broader knowledge in organic synthesis and chemical reactivity (Fabrichnyi et al., 1976).
Medicinal Chemistry and Pharmacological Activities
Several studies have synthesized and evaluated thiophene derivatives for their potential medicinal applications. These include investigating their antiarrhythmic, serotonin antagonist, and antianxiety activities, which are significant for developing new therapeutic agents (Amr et al., 2010).
Synthesis and Structural Analysis
The synthesis and crystallographic analysis of compounds similar to this compound have been studied. This research contributes to the understanding of molecular structures and can guide the development of new compounds with specific desired properties (De Lima et al., 2010).
Antibacterial and Antifungal Activities
Some derivatives of thiophene, structurally related to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies are crucial in the search for new, effective antimicrobial agents (Altundas et al., 2010).
Mechanism of Action
The mechanism of action of thiophene derivatives can vary greatly depending on their structure and the biological target they interact with. For example, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Safety and hazards associated with thiophene derivatives can vary greatly depending on their structure. For example, Methyl 5-nitrobenzo[b]thiophene-2-carboxylate has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in this field could involve the synthesis and study of new thiophene derivatives with potential biological activities.
Properties
IUPAC Name |
N-methyl-2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-21-19(25)17-13-5-3-2-4-6-15(13)29-20(17)22-18(24)16-10-11-9-12(23(26)27)7-8-14(11)28-16/h7-10H,2-6H2,1H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHDVLVLNVBZPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3006845.png)

![3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B3006848.png)



![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006856.png)



![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B3006861.png)
![6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3006863.png)

